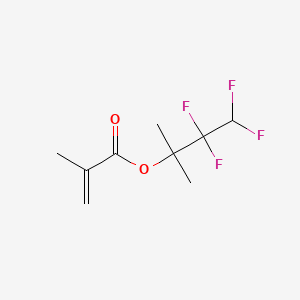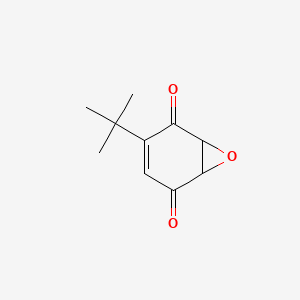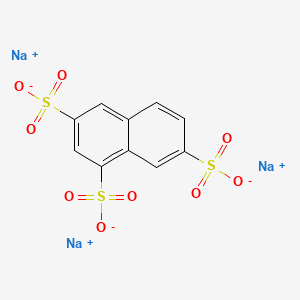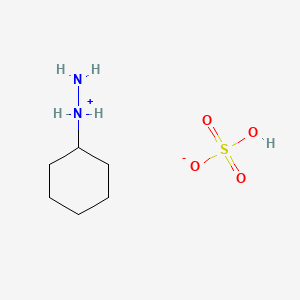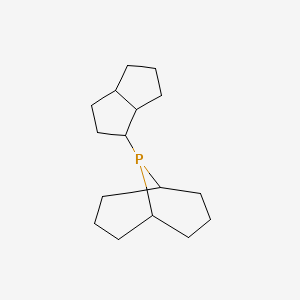
9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.
Phosphorus Incorporation: Introduction of the phosphorus atom into the bicyclic framework.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” can undergo various chemical reactions, including:
Oxidation: Conversion of the phosphorus atom to higher oxidation states.
Reduction: Reduction of any unsaturated bonds or functional groups.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a ligand in coordination chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Chemical Reactivity: Undergoing specific reactions that lead to biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Phosphabicyclo(3.3.1)nonane: A simpler analog without the octahydro and pentalenyl modifications.
Phosphabicyclo(3.3.1)nonane Derivatives: Compounds with different substituents on the bicyclic framework.
Uniqueness
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
84696-76-4 |
|---|---|
Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
9-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-4-12-10-11-16(15(12)9-1)17-13-5-2-6-14(17)8-3-7-13/h12-16H,1-11H2 |
InChI Key |
WPIXMSMPNWMDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)P3C4CCCC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


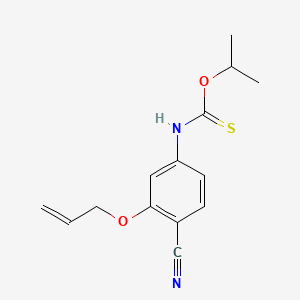
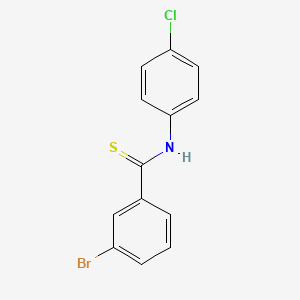
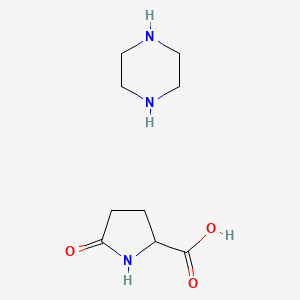
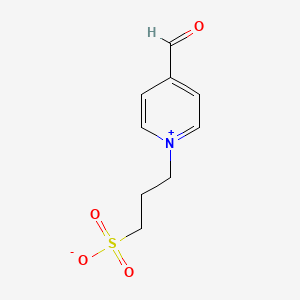
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)




